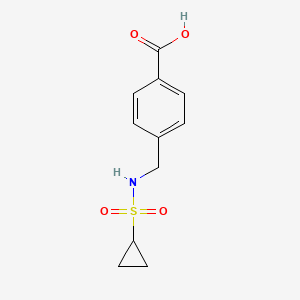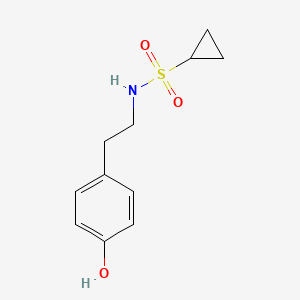
1-Bromo-2-(4-chlorobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(4-chlorobutyl)benzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with a bromine atom at the first position and a 4-chlorobutyl group at the second position
Méthodes De Préparation
The synthesis of 1-Bromo-2-(4-chlorobutyl)benzene can be achieved through several routes. One common method involves the reaction of 1-bromo-2-nitrobenzene with 4-chlorobutyl magnesium bromide in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-5°C. Another method involves the direct bromination of 2-(4-chlorobutyl)benzene using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-Bromo-2-(4-chlorobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide (NaOH), ammonia (NH3), and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(4-chlorobutyl)benzene. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-(4-chlorobutyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biological Studies: The compound is used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological macromolecules.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and liquid crystals.
Industrial Applications: The compound is employed in the production of various industrial chemicals and as a precursor in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-Bromo-2-(4-chlorobutyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of a positively charged intermediate. This intermediate can then undergo further reactions, leading to the substitution of the bromine atom with other functional groups. The molecular pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(4-chlorobutyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: This compound has a similar structure but lacks the 4-chlorobutyl group. It is used in similar applications but has different reactivity due to the absence of the alkyl chain.
1-Bromo-4-chlorobenzene: Another related compound with the bromine and chlorine atoms positioned differently on the benzene ring. It exhibits different chemical properties and reactivity.
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring. It is widely used in organic synthesis and serves as a precursor for various chemical reactions.
The uniqueness of this compound lies in the presence of both bromine and 4-chlorobutyl substituents, which confer distinct chemical properties and reactivity patterns.
Propriétés
IUPAC Name |
1-bromo-2-(4-chlorobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHJMIMTOZLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B7894477.png)
![N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7894479.png)





![Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine](/img/structure/B7894550.png)




![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B7894568.png)
![1-[3-(n-Pentylthio)phenyl]ethanol](/img/structure/B7894577.png)
